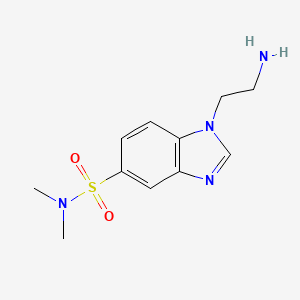

![molecular formula C11H11N3O3S B1392692 [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid CAS No. 1242884-38-3](/img/structure/B1392692.png)

[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid

Overview

Description

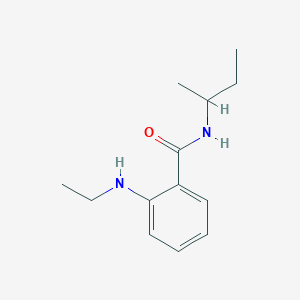

[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid is a chemical compound with the following properties:

- IUPAC Name : Ethyl 3-hydroxypyrido[2,3-b]pyrazine-2-carboxylate

- Molecular Formula : C<sub>10</sub>H<sub>9</sub>N<sub>3</sub>O<sub>3</sub>

- Molecular Weight : 219.2 g/mol

- InChI Code : 1S/C10H9N3O3/c1-2-16-10(15)7-9(14)13-8-6(12-7)4-3-5-11-8

Molecular Structure Analysis

The molecular structure of [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid consists of a pyrido[2,3-b]pyrazine ring with an ethyl group and a thioacetic acid moiety attached. The presence of the keto group (3-oxo) and the sulfur atom (thio) contributes to its unique properties.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitutions. However, specific reactions would depend on the reaction conditions and functional groups present.

Physical And Chemical Properties Analysis

- Physical Form : Solid

- Purity : 97%

- Storage Temperature : Sealed in dry conditions at room temperature

Scientific Research Applications

Synthesis and Chemical Properties

Marine Fungus Compounds : Research on marine fungus Penicillium sp. led to the discovery of compounds structurally similar to the one , contributing to the field of natural product chemistry (Wu et al., 2010).

Synthesis of Pyrano[2,3-d]pyrimidines : Studies have shown methods for forming derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine, which are structurally related to the chemical (Demina & Konshin, 1992).

Quantum Chemical Investigation : DFT and quantum-chemical calculations have been conducted on compounds including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, providing insights into their molecular properties (Bouklah et al., 2012).

Biological and Pharmacological Research

Anticancer Agents : Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, structurally similar to the compound , have been studied for their binding with cellular tubulin and cytotoxic activity against experimental neoplasms (Temple et al., 1989).

Plant Growth Regulating Activity : Compounds like ethyl {[7-amino-6-cyano-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4Н-pyrano[2,3-d]pyrimidin-2-yl)thio}acetic acid have shown moderate activity as herbicide antidotes, suggesting potential agricultural applications (Dotsenko et al., 2016).

Germination Inhibitory Constituents : Compounds including (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, which share a similar structure, have been identified as germination inhibitory constituents in certain plants (Oh et al., 2002).

Safety And Hazards

- Hazard Statement : H302 (Harmful if swallowed)

- Precautionary Statements : P280 (Wear protective gloves/eye protection), P305+P351+P338 (In case of contact with eyes, rinse cautiously with water for several minutes)

- Safety Information : Material Safety Data Sheet (MSDS)

Future Directions

Research on this compound could explore its potential applications in drug development, materials science, or other fields. Investigating its biological activity, toxicity, and stability would be valuable.

Please note that the information provided here is based on available data, and further studies are necessary to fully understand the compound’s properties and potential applications12.

properties

IUPAC Name |

2-(4-ethyl-3-oxopyrido[2,3-b]pyrazin-2-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-2-14-9-7(4-3-5-12-9)13-10(11(14)17)18-6-8(15)16/h3-5H,2,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNBCYPXUOKKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)N=C(C1=O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

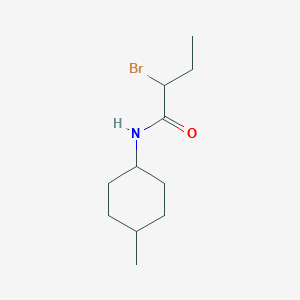

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392609.png)

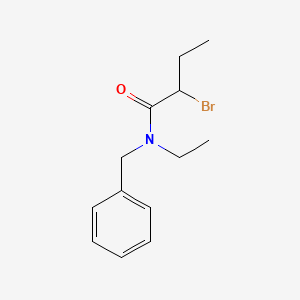

![Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride](/img/structure/B1392611.png)

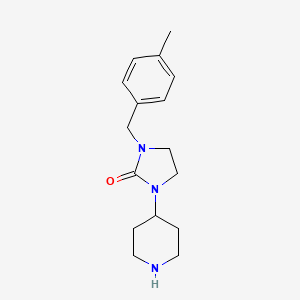

![N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine](/img/structure/B1392613.png)

![N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1392620.png)

![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1392621.png)

![Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392623.png)

![(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392632.png)